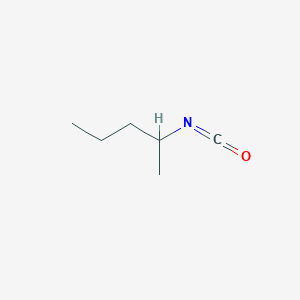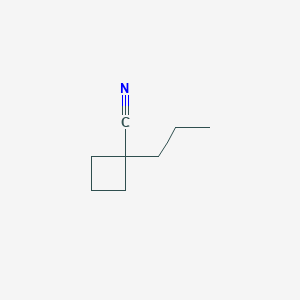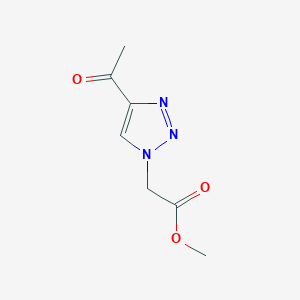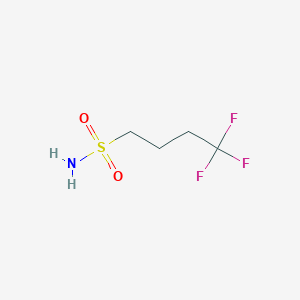
2-Isocyanatopentane
Vue d'ensemble
Description
2-Isocyanatopentane is a chemical compound with the molecular formula C6H11NO . It is used in the manufacture of various products .
Molecular Structure Analysis
The molecular structure of 2-Isocyanatopentane consists of 6 carbon atoms, 11 hydrogen atoms, and 1 nitrogen and oxygen atom each . The exact structure can be determined using various analytical techniques .Chemical Reactions Analysis
While specific chemical reactions involving 2-Isocyanatopentane are not mentioned in the search results, isocyanates in general are known to react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers .Applications De Recherche Scientifique
Synthesis of Polyurethane Materials
Isocyanates, including 2-Isocyanatopentane, are fundamental in the production of polyurethane materials. They react with polyols to form polyurethanes, which are used in a wide range of applications, from foams and coatings to adhesives and sealants. The versatility of polyurethanes comes from the ability to tailor their properties through the choice of isocyanate and polyol precursors, as well as additives and catalysts. Research in this area focuses on developing new polyurethane materials with enhanced properties, such as improved mechanical strength, thermal stability, and environmental resistance.
Medicinal Chemistry and Drug Delivery Systems
In medicinal chemistry, isocyanates have been utilized to modify the surfaces of drug delivery systems, imparting them with specific functionalities that can improve drug targeting and release profiles. The reactivity of isocyanates allows for the attachment of targeting ligands or the incorporation of degradable linkers that can respond to specific stimuli within the body, thus enhancing the efficacy and safety of therapeutics.
Environmental Applications
Isocyanates play a role in environmental science, particularly in the development of materials and coatings that can capture and neutralize pollutants. For example, research has explored the use of isocyanate-derived materials for carbon dioxide capture and conversion, aiming to mitigate the impact of greenhouse gases on climate change.
Advanced Materials and Nanotechnology
The field of nanotechnology benefits from the functionality of isocyanates in synthesizing nanocomposites and hybrid materials. By reacting isocyanates with various nanoparticles or organic polymers, researchers can create materials with unique properties, such as high conductivity, magnetism, or catalytic activity, which are valuable in electronics, energy storage, and catalysis.
References (Sources):
- The preparation and structure analysis of uranium metallocene compounds involving isocyanate functionalities highlight the potential for synthesizing complex organometallic frameworks with specific electronic and structural characteristics (J. Brennan & R. Andersen, 2002).
- A study on the hydrocarbon activation and the role of carbon-nitrogen intermediates in catalytic reactions demonstrates the utility of isocyanates in developing catalytic processes for environmental and industrial applications (H. H. Ingelsten, A. Palmqvist, & M. Skoglundh, 2006).
Safety and Hazards
Isocyanates, including 2-Isocyanatopentane, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation. Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .
Propriétés
IUPAC Name |
2-isocyanatopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-4-6(2)7-5-8/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSRHDUJWMTWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanatopentane | |
CAS RN |
142688-48-0 | |
| Record name | 2-isocyanatopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride](/img/structure/B3378379.png)
![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide hydrochloride](/img/structure/B3378387.png)
![2-[N-(2-phenylethyl)acetamido]acetic acid](/img/structure/B3378394.png)


![N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride](/img/structure/B3378410.png)
![4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one](/img/structure/B3378415.png)


![1-(2-{Imidazo[1,2-a]pyridin-2-yl}acetamido)cyclohexane-1-carboxylic acid](/img/structure/B3378445.png)
![2-[2-(Phenylformamido)ethoxy]acetic acid](/img/structure/B3378447.png)
![Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride](/img/structure/B3378454.png)

